molecular formula C4H9BrN2O2 B8402650 Ethyl 2-amino-2-iminoacetate hydrobromide

Ethyl 2-amino-2-iminoacetate hydrobromide

Cat. No. B8402650
M. Wt: 197.03 g/mol
InChI Key: BOPPSRGQAVIGSO-UHFFFAOYSA-N
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Patent
US04395411

Procedure details

To a solution of ethyl 3-ethoxyacrylimidate hydrochloride (4.0 g) and 1-ethoxycarbonylformamidine hydrobromide (4.4 g) in methanol (110 ml) was added dropwise a solution of sodium metal (1 g) in methanol (110 ml) at 0° C. The reaction mixture was stirred for an hour at 0° to 5° C. and for additional 4 hours at ambient temperature. The solution was evaporated to dryness and the residue was dissolved in a mixture of ethyl acetate and an aqueous solution of sodium chloride. The organic layer was separated out and the aqueous layer was extracted with ethyl acetate five times. All organic layers were combined, dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethylether to give methyl 4-aminopyrimidine-2-carboxylate (1.33 g), which was recrystallized from ethyl acetate, mp. 140°-142.5° C.
Name
ethyl 3-ethoxyacrylimidate hydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O[CH:5]=[CH:6][C:7](=[NH:11])OCC)C.Br.[CH2:13]([O:15][C:16]([C:18]([NH2:20])=[NH:19])=[O:17])C.[Na]>CO>[NH2:11][C:7]1[CH:6]=[CH:5][N:20]=[C:18]([C:16]([O:15][CH3:13])=[O:17])[N:19]=1 |f:0.1,2.3,^1:20|

Inputs

Step One
Name
ethyl 3-ethoxyacrylimidate hydrochloride
Quantity
4 g
Type
reactant
Smiles
Cl.C(C)OC=CC(OCC)=N
Name
Quantity
4.4 g
Type
reactant
Smiles
Br.C(C)OC(=O)C(=N)N
Name
Quantity
1 g
Type
reactant
Smiles
[Na]
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Name
Quantity
110 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an hour at 0° to 5° C. and for additional 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated out
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethylether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC(=NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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